molecular formula C18H19N5 B292936 N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide

Cat. No. B292936
M. Wt: 305.4 g/mol
InChI Key: HIIYCXOHXYCHBF-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide, also known as CP-690,550, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors.

Scientific Research Applications

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection and treating certain types of cancer. The preclinical and clinical studies have shown promising results, and several pharmaceutical companies are currently developing N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide-based drugs for clinical use.

Mechanism of Action

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors such as interleukins, interferons, and growth hormone. By inhibiting JAK enzymes, N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide blocks the downstream signaling pathways, leading to the suppression of immune responses and inflammation. This mechanism of action makes N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide a promising drug candidate for the treatment of various autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide has been shown to have potent immunosuppressive and anti-inflammatory effects in various preclinical and clinical studies. It can reduce the levels of various pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and MCP-1, and inhibit the activation and proliferation of immune cells such as T cells, B cells, and dendritic cells. N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide has also been shown to have a favorable safety profile in clinical trials, with minimal adverse effects reported.

Advantages and Limitations for Lab Experiments

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide has several advantages for lab experiments, such as its high potency and selectivity for JAK enzymes, which allows for precise control of the signaling pathways. It is also relatively easy to synthesize and purify, and its mode of action is well-characterized. However, N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide has some limitations, such as its poor solubility in aqueous solutions and its potential interference with other signaling pathways. These limitations need to be taken into consideration when designing experiments using N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide.

Future Directions

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide has several potential future directions for research and development. One of the main directions is the development of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide-based drugs for the treatment of various autoimmune and inflammatory diseases, which is currently underway by several pharmaceutical companies. Another direction is the investigation of the potential use of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide in preventing organ transplant rejection and treating certain types of cancer. Additionally, the further elucidation of the mechanism of action and the identification of potential biomarkers for patient selection and monitoring are also important future directions for N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide research.
Conclusion
In conclusion, N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide is a promising small molecule with potent immunosuppressive and anti-inflammatory effects. Its inhibition of JAK enzymes makes it a potential drug candidate for the treatment of various autoimmune and inflammatory diseases, and its favorable safety profile makes it a promising option for clinical use. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide have been discussed in this paper, highlighting the potential of this molecule for future research and development.

Synthesis Methods

The synthesis of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide involves a series of chemical reactions starting from 4-cyano-3-methylpyridine. The detailed synthesis method has been described in several research articles and patents, which involve the use of various reagents and solvents. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.

properties

Molecular Formula

C18H19N5

Molecular Weight

305.4 g/mol

IUPAC Name

N//'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylmethanimidamide

InChI

InChI=1S/C18H19N5/c1-4-22(5-2)12-20-17-10-13(3)14(11-19)18-21-15-8-6-7-9-16(15)23(17)18/h6-10,12H,4-5H2,1-3H3/b20-12+

InChI Key

HIIYCXOHXYCHBF-UDWIEESQSA-N

Isomeric SMILES

CCN(CC)/C=N/C1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C

SMILES

CCN(CC)C=NC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C

Canonical SMILES

CCN(CC)C=NC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.